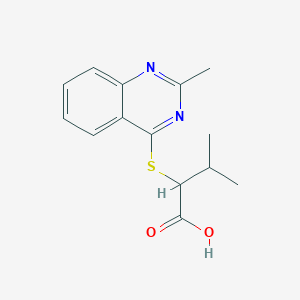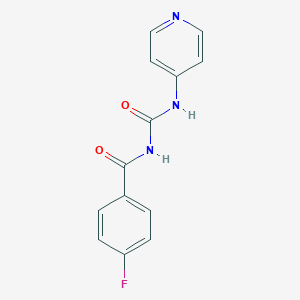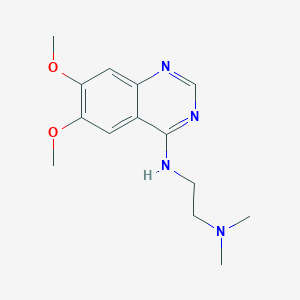![molecular formula C13H20N2O2S B256152 N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide](/img/structure/B256152.png)
N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide, also known as JNJ-7925476, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC plays a role in the regulation of gene expression, and inhibition of HDAC has been shown to have anti-cancer, anti-inflammatory, and analgesic effects.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and analgesic effects, N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide has also been shown to have anti-angiogenic effects (i.e., it inhibits the formation of new blood vessels). Additionally, N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide has been shown to increase the expression of certain genes involved in neuronal development and plasticity.
実験室実験の利点と制限
One advantage of using N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide in lab experiments is that it has been shown to have a relatively low toxicity profile. Additionally, N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide is a relatively small molecule, which makes it easier to synthesize and study. One limitation of using N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
将来の方向性
There are several future directions for research on N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide. One area of research could focus on further elucidating the mechanism of action of the compound. Another area of research could focus on developing more potent analogs of N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide that have improved therapeutic efficacy. Additionally, research could focus on testing the compound in clinical trials to evaluate its safety and efficacy in humans.
合成法
The synthesis of N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide involves a multi-step process. The first step involves the reaction of 2-thiophenecarboxaldehyde with morpholine to form 2-(4-morpholinyl)-2-(2-thienyl)ethanol. The second step involves the reaction of 2-(4-morpholinyl)-2-(2-thienyl)ethanol with propanoyl chloride to form N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide.
科学的研究の応用
N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and pain. One study found that N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide inhibited the growth of breast cancer cells by inducing apoptosis. Another study found that N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide reduced inflammation in a mouse model of asthma. Additionally, N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide has been shown to have analgesic effects in animal models of pain.
特性
製品名 |
N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide |
|---|---|
分子式 |
C13H20N2O2S |
分子量 |
268.38 g/mol |
IUPAC名 |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)propanamide |
InChI |
InChI=1S/C13H20N2O2S/c1-2-13(16)14-10-11(12-4-3-9-18-12)15-5-7-17-8-6-15/h3-4,9,11H,2,5-8,10H2,1H3,(H,14,16) |
InChIキー |
KYGQYMOQVAXVAL-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC(C1=CC=CS1)N2CCOCC2 |
正規SMILES |
CCC(=O)NCC(C1=CC=CS1)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone](/img/structure/B256077.png)
![(4-Methyl-1,2,5-oxadiazol-3-yl)methyl 4-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)phenyl ether](/img/structure/B256084.png)
![8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256086.png)
![(2E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)prop-2-en-1-one](/img/structure/B256087.png)
![2-(2-Methoxyphenoxy)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanone](/img/structure/B256088.png)


![2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B256100.png)
![2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B256101.png)
![2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B256102.png)
